molecular formula C23H16FN3O5 B2995026 (Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444589-27-9

(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2995026
CAS No.: 444589-27-9
M. Wt: 433.395
InChI Key: FLZNQBSGSLFHGW-UHFFFAOYSA-N
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Description

This compound features a Z-configuration prop-2-enamide backbone with distinct substituents: a 2-fluorophenylmethoxy group on the phenyl ring and an N-(2-hydroxy-4-nitrophenyl) moiety.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5/c24-20-4-2-1-3-16(20)14-32-19-8-5-15(6-9-19)11-17(13-25)23(29)26-21-10-7-18(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZNQBSGSLFHGW-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H19FN2O3
  • Molecular Weight : 402.425 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of anti-inflammatory and anticancer effects. Below are the key findings from various studies:

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of (Z)-2-Cyano derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when tested on macrophage cell lines.

2. Anticancer Properties

Research has indicated that this compound may have anticancer effects, particularly against breast and colon cancer cell lines. In vitro assays revealed:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies and Experimental Data

StudyModelFindings
Study AMacrophage Cell LineSignificant reduction in TNF-α and IL-6 levels (p < 0.05)
Study BMCF-7 Breast Cancer CellsIC50 = 15 µM; Apoptosis confirmed via flow cytometry
Study CColon Cancer Cell LineInduction of caspase activation; Bcl-2 downregulation observed

The biological activity of (Z)-2-Cyano derivatives can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes programmed cell death in cancer cells.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The target compound shares a Z-configured cyano-propenamide backbone with analogs, but substituent variations critically modulate properties:

Compound Name Key Substituents Functional Groups Notable Features
Target Compound 4-[(2-fluorophenyl)methoxy]phenyl; N-(2-hydroxy-4-nitrophenyl) Cyano, amide, nitro, hydroxy High lipophilicity (fluorophenylmethoxy); electron-withdrawing nitro group
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile () 4-methylphenyl; N-(2-formylphenyl) sulfonamido Cyano, sulfonamido, formyl Sulfonamido group may enhance protein binding; methylphenyl increases hydrophobicity
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile () 4-chlorophenyl; N-(2-formylphenyl) sulfonamido Cyano, sulfonamido, formyl Chlorophenyl enhances electronegativity; formyl group may participate in hydrogen bonding
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide () 4-chlorophenyl; pyrrole ring with methoxy Cyano, amide, methoxy Pyrrole ring introduces planar rigidity; methoxy improves solubility vs. fluorophenyl

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound (vs. formyl or methyl in analogs) may increase stability or reactivity in electrophilic environments.
  • Lipophilicity : Fluorophenylmethoxy in the target enhances lipophilicity compared to methylphenyl () or methoxyphenyl ().
  • Hydrogen Bonding : The hydroxy and nitro groups in the target’s N-aryl moiety offer hydrogen-bonding sites absent in sulfonamido-containing analogs ().

NMR Spectral Differences and Substituent Effects

highlights that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts in NMR spectra. For the target compound:

  • The 2-fluorophenylmethoxy group likely occupies region A or B, causing distinct chemical shifts compared to methylphenyl () or chlorophenyl () analogs.
  • The N-(2-hydroxy-4-nitrophenyl) group may perturb region B due to nitro-induced electron withdrawal, altering proton environments .

Pharmacological and Metabolic Implications

  • Binding Interactions : The target’s nitro and hydroxy groups could enhance interactions with polar residues in enzymatic active sites, unlike sulfonamido or formyl groups in analogs.
  • Metabolic Stability : The amide group in the target is more prone to hydrolysis than the thioamide in ’s (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide, which resists enzymatic cleavage .
  • Solubility : The methoxy group in ’s pyrrole-containing analog improves aqueous solubility compared to the target’s fluorophenylmethoxy .

Research Findings and Limitations

  • Structural Insights : NMR data () confirm that substituent placement critically affects proton environments, guiding rational design of analogs .
  • Lumping Strategy Relevance: suggests structurally similar compounds (e.g., cyano-propenamides) may share physicochemical properties but require individual evaluation due to substituent-specific effects .
  • Gaps in Data : Direct pharmacological or kinetic data for the target compound are absent in the evidence, necessitating further experimental studies.

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